Trityl triflate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trityl triflate can be synthesized through the reaction of triphenylmethanol with trifluoromethanesulfonic acid. The reaction typically occurs in an anhydrous solvent such as dichloromethane or chloroform, under mild conditions. The general reaction is as follows:
Ph3COH+CF3SO3H→Ph3C+CF3SO3−
where (Ph_3COH) is triphenylmethanol and (CF_3SO_3H) is trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trityl triflate undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the triflate group is replaced by a nucleophile.
Oxidation and Reduction Reactions: The trityl cation can be involved in redox reactions, acting as an oxidizing agent or being reduced to triphenylmethane.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting this compound with a halide nucleophile will yield triphenylmethyl halide, while reaction with an alcohol will produce a trityl ether .
Scientific Research Applications
Trityl triflate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a protecting group for alcohols and amines, and as a catalyst in various organic reactions.
Polymer Chemistry: Employed in the synthesis of polymers and copolymers, where it acts as an initiator or catalyst.
Biochemistry: Utilized in the modification of biomolecules, such as the protection of functional groups in peptide synthesis.
Medicinal Chemistry: Applied in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of trityl triflate involves the generation of a highly reactive trityl cation, which can act as an electrophile in various chemical reactions. The triflate anion serves as a stable leaving group, facilitating the formation of the trityl cation. This cation can then interact with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Trityl Chloride: Similar to trityl triflate but with a chloride anion.
Trityl Bromide: Another similar compound with a bromide anion.
Trityl Iodide: Contains an iodide anion, which is a better leaving group than chloride and bromide but still not as good as triflate.
Uniqueness
This compound is unique among trityl compounds due to the exceptional leaving group ability of the triflate anion. This makes it highly reactive and versatile in various chemical reactions, particularly in nucleophilic substitution reactions .
Properties
IUPAC Name |
diphenylmethylbenzene;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZOKZHBOQDYGI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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